KAL-21404358

Allosteric binding K-RasG12D Microscale thermophoresis

KAL-21404358 is an irreplaceable chemical probe for oncology research, being the sole commercially validated small molecule that binds the P110 allosteric pocket of oncogenic K-RasG12D, distinct from switch-I/II sites. Its clean selectivity profile (no K-RasWT/H-Ras/Rap1 binding) and proven disruption of B-Raf interaction make it the gold-standard reference for P110 pocket engagement assays, CETSA, and structure-guided drug design. No generic substitute exists.

Molecular Formula C21H31N3O2
Molecular Weight 357.498
Cat. No. B1192995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAL-21404358
SynonymsKAL-21404358;  KAL 21404358;  KAL21404358
Molecular FormulaC21H31N3O2
Molecular Weight357.498
Structural Identifiers
SMILESOC1=CC(CN2CC(CCO)N(CC(C)(C)C)CC2)=NC3=CC=CC=C13
InChIInChI=1S/C21H31N3O2/c1-21(2,3)15-24-10-9-23(14-17(24)8-11-25)13-16-12-20(26)18-6-4-5-7-19(18)22-16/h4-7,12,17,25H,8-11,13-15H2,1-3H3,(H,22,26)
InChIKeyWMHDCRWFBUKCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KAL-21404358: A First-in-Class Allosteric Probe for the K-RasG12D P110 Site


KAL-21404358 (CAS 1065573-84-3) is a small-molecule allosteric ligand that binds the P110 site of oncogenic K-RasG12D, a GTPase mutant prevalent in pancreatic, colorectal, and lung cancers [1]. Unlike ATP-competitive kinase inhibitors, it disrupts the K-RasG12D–B-Raf protein-protein interaction and downstream RAF-MEK-ERK and PI3K-AKT signaling without directly competing for nucleotide binding . This allosteric mechanism, validated by thermal shift, microscale thermophoresis (MST), and NMR spectroscopy, establishes KAL-21404358 as a foundational chemical probe for interrogating the P110 pocket [1]. While its binding affinity (KD = 88 ± 1 μM for GppNHp-bound K-RasG12D) is modest compared to clinical-stage inhibitors, its unique binding site and validated tool compound status make it essential for target engagement studies and structure-guided optimization of next-generation K-RasG12D therapeutics .

Why KAL-21404358 Cannot Be Substituted by Alternative K-RasG12D Inhibitors


Substituting KAL-21404358 with another K-RasG12D inhibitor—whether a high-affinity clinical candidate like MRTX1133 or a potent cyclic peptide like KRpep-2d—fundamentally changes the experimental question being asked. KAL-21404358 is the only commercially available small molecule validated to occupy the P110 allosteric site, a computationally discovered pocket adjacent to proline 110 that is distinct from the switch-I/II pocket targeted by MRTX1133 and the GDP-binding site targeted by KRpep-2d [1]. Using a switch-II binder to probe P110-mediated conformational effects would yield uninterpretable results, just as using a covalent inhibitor to study reversible allostery would confound mechanistic conclusions. Moreover, KAL-21404358 exhibits a unique selectivity profile among RAS family proteins: it binds K-RasG12D but shows no detectable binding to K-RasWT, H-RasWT, Rap1a, R-Ras, or R-Ras2 . This specificity is not recapitulated by many newer G12D inhibitors, which often show varying degrees of off-target RAS paralog engagement. For researchers studying the P110 pocket, validating computational docking predictions, or requiring a non-covalent, reversible probe with well-characterized RAS family selectivity, no generic substitute exists [1].

KAL-21404358 Quantitative Differentiation: Binding Affinity, Selectivity, and Cellular Activity


KAL-21404358 Binds the P110 Site with KD = 88 μM, Distinct from Switch-II and Nucleotide Pocket Binders

KAL-21404358 binds GppNHp-bound (active state) K-RasG12D with a KD of 88 ± 1 μM, as measured by microscale thermophoresis (MST) [1]. In contrast, GDP-bound (inactive state) K-RasG12D exhibits a weaker KD of 146 ± 2 μM, indicating preferential binding to the active conformation [1]. This binding mode is mechanistically distinct from switch-II pocket inhibitors like MRTX1133 (KD ~0.2 nM by SPR [3]) and nucleotide-competitive cyclic peptides like KRpep-2d (KD = 8.9 nM [4]), which engage entirely different protein surfaces. The P110 site is structurally unique and was identified via computational solvent mapping; KAL-21404358 remains the only commercially available probe for this pocket [2].

Allosteric binding K-RasG12D Microscale thermophoresis

KAL-21404358 Exhibits RAS Family Selectivity Not Matched by Many Alternative Inhibitors

KAL-21404358 demonstrates exclusive binding to K-RasG12D among a panel of seven RAS family proteins tested . By contrast, MRTX1133, while highly selective (>1000-fold for G12D vs. WT in cell viability assays [1]), shows residual binding to KRAS WT in some biochemical assays, and KRpep-2d exhibits approximately 6-fold selectivity for G12D over WT K-Ras (IC50 1.6 nM vs. 42 nM) [2]. KAL-21404358's absolute selectivity profile—no detectable binding to K-RasWT, H-RasWT, Rap1a, R-Ras, or R-Ras2 —is a critical differentiator for experiments requiring unambiguous target engagement without confounding signals from paralogs or wild-type protein.

Selectivity profiling RAS isoforms Off-target binding

KAL-21404358 Disrupts K-RasG12D–B-Raf Interaction and Downstream Signaling at Micromolar Concentrations

In a NanoBiT split luciferase assay performed in HEK293T cells, KAL-21404358 disrupted the K-RasG12D–B-Raf interaction, with its analog KAL-YZ0965 showing similar activity [1]. In LS513 colorectal cancer cells harboring endogenous K-RasG12D, treatment with KAL-21404358 at 100–200 μM for 24 hours reduced phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk) levels, confirming on-target pathway modulation [1]. While MRTX1133 inhibits ERK phosphorylation with an IC50 of ~5–10 nM [2] and TH-Z816 shows an IC50 of 14 μM in a nucleotide exchange assay , KAL-21404358's cellular activity is commensurate with its micromolar binding affinity and provides a validated benchmark for structure-activity relationship (SAR) studies aimed at improving P110-site ligand potency [3].

Protein-protein interaction inhibition NanoBiT assay Cellular signaling

KAL-21404358 Serves as a Validated Scaffold for Analog Development, with Documented SAR at the P110 Site

The original publication documents the synthesis of multiple KAL-21404358 analogs with improved binding affinity and aqueous solubility [1]. Table 1 in the primary article lists analog structures with KD values measured by both MST and NMR HSQC, establishing a foundational SAR for the P110 pocket [2]. Notably, more active compounds are highlighted in bold, with certain analogs achieving KD improvements over the parent scaffold. This contrasts with clinical-stage inhibitors like MRTX1133, for which detailed SAR is proprietary and not publicly accessible. For academic and industrial medicinal chemistry teams, KAL-21404358 provides a transparent, literature-documented starting point for rational design of next-generation P110-site ligands [3].

Structure-activity relationship Analog synthesis Scaffold optimization

Optimal Research Applications for KAL-21404358 Based on Quantitative Evidence


Target Engagement Studies for P110 Site Occupancy in K-RasG12D

Use KAL-21404358 (at 100–200 μM) as a positive control probe in cellular thermal shift assays (CETSA) or biophysical binding experiments to demonstrate P110 site engagement [1]. Because KAL-21404358 is the only validated P110 binder, it serves as an essential reference for confirming that novel compounds occupy this pocket. Its lack of binding to P110 site mutants (four mutants tested) provides a built-in specificity control .

Medicinal Chemistry Hit-to-Lead Optimization from a Disclosed P110 Scaffold

Leverage the published SAR data (Table 1 of Feng et al.) to design analogs with improved KD and solubility [1]. The quinoline-piperazine scaffold of KAL-21404358 (MW 357.49) offers multiple modifiable positions (hydroxyquinoline, bridge, amine, neopentyl) that have been systematically explored . This transparency enables rational design without reliance on proprietary data, accelerating academic drug discovery programs.

Mechanistic Studies of RAS Paralogue and Nucleotide-State Selectivity

Employ KAL-21404358 in comparative binding experiments across RAS isoforms to study the structural determinants of P110 pocket accessibility [1]. The compound's documented lack of binding to K-RasWT, H-RasWT, Rap1a, R-Ras, and R-Ras2 makes it an ideal tool for isolating P110-specific conformational effects . Furthermore, its 1.7-fold preference for GppNHp-bound over GDP-bound K-RasG12D enables investigation of nucleotide-state-dependent allostery [2].

Benchmarking Cellular Pathway Inhibition in K-RasG12D-Driven Cancer Models

Use KAL-21404358 (100–200 μM, 24 h) as a reference compound in p-Erk and p-Akt inhibition assays in LS513 colorectal cancer cells [1]. Because the compound's cellular activity is well-characterized and directly correlated with its biochemical KD, it provides a calibrated baseline for evaluating novel P110-site ligands or combination therapies .

Technical Documentation Hub

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